4-({1-[(quinolin-4-yl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide
Description
4-({1-[(quinolin-4-yl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide is a heterocyclic compound featuring a pyridine-2-carboxamide core linked via an ether bond to a 1-(quinolin-4-ylmethyl)azetidin-3-yl group. This structure combines a nitrogen-rich azetidine ring, a quinoline moiety (known for its pharmacological relevance), and a pyridine-carboxamide unit, which is frequently exploited in medicinal chemistry for hydrogen-bonding interactions with biological targets .
Properties
IUPAC Name |
4-[1-(quinolin-4-ylmethyl)azetidin-3-yl]oxypyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c20-19(24)18-9-14(6-8-22-18)25-15-11-23(12-15)10-13-5-7-21-17-4-2-1-3-16(13)17/h1-9,15H,10-12H2,(H2,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXXLFYMMCVXWLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=NC3=CC=CC=C23)OC4=CC(=NC=C4)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({1-[(quinolin-4-yl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide typically involves multiple steps, starting with the preparation of the quinoline and azetidine intermediates. The quinoline moiety can be synthesized through various methods, including the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent . The azetidine ring can be formed through the cyclization of appropriate precursors under basic conditions .
The final step involves the coupling of the quinoline and azetidine intermediates with pyridine-2-carboxamide. This can be achieved through nucleophilic substitution reactions, where the azetidine nitrogen attacks the electrophilic carbon of the pyridine carboxamide, forming the desired compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes using readily available starting materials, optimizing reaction conditions to maximize yield, and minimizing the use of hazardous reagents .
Chemical Reactions Analysis
Types of Reactions
4-({1-[(quinolin-4-yl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring and the pyridine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be facilitated using bases like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinoline moiety can yield quinoline N-oxide, while reduction of the nitro group can yield the corresponding amine .
Scientific Research Applications
4-({1-[(quinolin-4-yl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-({1-[(quinolin-4-yl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide involves its interaction with specific molecular targets. The quinoline moiety is known to intercalate with DNA, disrupting its function and leading to cell death . The azetidine ring can interact with enzymes, inhibiting their activity and affecting various biochemical pathways . The pyridine carboxamide group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally analogous molecules, focusing on molecular properties, synthesis yields, and substituent effects. Data is derived from peer-reviewed studies and chemical databases.
Structural and Physicochemical Properties
Key Observations:
- Molecular Weight: The benzodioxine analog (355.3 g/mol) is lighter than the target compound (estimated ~360 g/mol), reflecting the replacement of quinoline with a benzodioxine-carbonyl group .
- Melting Points: Chlorinated pyridine derivatives exhibit higher melting points (268–287°C) compared to non-halogenated analogs, likely due to increased molecular symmetry and intermolecular interactions .
- Synthesis Yields: Yields for substituted pyridines and quinolines range from 67% to 81%, indicating moderate efficiency in multi-step syntheses .
Substituent Effects on Reactivity and Bioactivity
- Quinoline vs.
- Azetidine Linkers : The azetidine ring’s conformational rigidity improves metabolic stability compared to larger cyclic amines, a feature critical for drug design .
Q & A
Advanced Research Question
- Surface plasmon resonance (SPR) : Immobilize target proteins (e.g., kinases) on sensor chips to measure association/dissociation rates (ka/kd) in real-time .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) by titrating the compound into protein solutions .
- Cryo-EM/X-ray crystallography : Resolve co-crystal structures to identify key interactions (e.g., hydrogen bonds with kinase ATP-binding pockets) .
How can structure-activity relationship (SAR) studies be systematically conducted for this compound?
Advanced Research Question
Approach :
- Core modifications : Synthesize analogs with substitutions on the quinoline (e.g., 8-methoxy) or pyridine (e.g., 3-cyano) rings .
- Azetidine spacer optimization : Test azetidine replacement with piperidine or pyrrolidine to assess conformational flexibility .
Evaluation : - Compare IC₅₀ values across analogs in kinase assays.
- Use molecular docking (e.g., AutoDock Vina) to predict binding poses and guide rational design .
How should researchers address contradictions in reported biological data (e.g., divergent IC₅₀ values across studies)?
Advanced Research Question
Root causes :
- Variability in assay conditions (e.g., ATP concentrations in kinase assays).
- Compound purity differences (validate via HPLC with >95% purity thresholds) .
Resolution strategies : - Reproduce assays using standardized protocols (e.g., CLIA-certified kits).
- Perform orthogonal validation (e.g., SPR + ITC for binding affinity) .
What in vivo models are appropriate for evaluating its pharmacokinetics and toxicity?
Advanced Research Question
Current gaps : Limited in vivo data exist for this compound. Proposed models :
- Pharmacokinetics : Administer intravenously (5 mg/kg) to Sprague-Dawley rats; measure plasma half-life via LC-MS/MS .
- Toxicity : Conduct acute toxicity studies in zebrafish embryos (LC₅₀ determination) .
- Efficacy : Use xenograft models (e.g., HCT-116 colorectal tumors in nude mice) with biweekly dosing .
What are the hypothesized pharmacological mechanisms based on structural analogs?
Advanced Research Question
- Kinase inhibition : The quinoline-azetidine scaffold mimics ATP-competitive inhibitors (e.g., gefitinib) targeting EGFR .
- DNA intercalation : The planar quinoline moiety may bind DNA grooves, as seen in acridine derivatives .
Validation : Perform transcriptomics (RNA-seq) on treated cells to identify pathway enrichment (e.g., MAPK signaling) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
